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molecular formula C19H34O3Si2 B8472069 3,5-Bis((tert-butyldimethylsilyl)oxy)benzaldehyde

3,5-Bis((tert-butyldimethylsilyl)oxy)benzaldehyde

Cat. No. B8472069
M. Wt: 366.6 g/mol
InChI Key: LWYUGNUUEVXQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076491B2

Procedure details

Prepared as in Example 12-1c from 3,5-dihydroxybenzaldehyde and tert-butylchlorodimethylsilane. Yield 100%, yellowish liquid. MS 267 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].[C:11]([Si:15](Cl)([CH3:17])[CH3:16])([CH3:14])([CH3:13])[CH3:12]>>[Si:15]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][Si:15]([C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:17])[CH3:16])[CH:9]=1)[CH:5]=[O:6])([C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(C=O)C=C(C1)O[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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